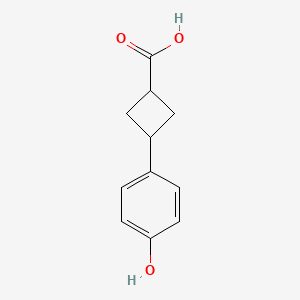

3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9,12H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDWAQPTNQWOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxybenzaldehyde with cyclobutanone in the presence of a base to form the cyclobutane ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of 3-(4-hydroxyphenyl)cyclobutanol.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -Br, -CF₃) increase acidity and alter reactivity in electrophilic substitutions.

- Electron-donating groups (e.g., -OCH₃) reduce polarity and may stabilize intermediates in organic reactions.

- The hydroxyl group in the target compound enhances hydrogen bonding, influencing solubility and interaction with biological targets.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | pKa (Predicted) | Purity (HPLC) |

|---|---|---|---|---|

| This compound | 178.18 (est.) | Not reported | ~4.5 (est.) | Not reported |

| 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid | 210.65 | 80–82 | ~3.8 | Not reported |

| 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid | 220.22 | Not reported | Not reported | 99.78% |

| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 180.11 | Not reported | 4.36 | Not reported |

Biological Activity

3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound can exist in both cis and trans isomeric forms, which may exhibit different biological activities. The synthetic route generally includes:

- Formation of Cyclobutane Ring : Utilizing 3-oxocyclobutanecarboxylic acid as a precursor.

- Hydroxylation : Introducing the hydroxy group at the para position of the phenyl ring.

- Purification : Achieving isomerically pure compounds through chromatographic techniques.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as a GPR-40 agonist. GPR-40 is a receptor implicated in glucose metabolism and insulin secretion.

Case Studies

- GPR-40 Agonism : A study reported that derivatives of this compound were tested for their ability to activate GPR-40, showing micromolar activity in bioassays conducted on engineered cell lines expressing human GPR-40 . This suggests potential applications in diabetes management.

- Anticancer Properties : Preliminary investigations into the compound's anticancer effects have indicated that it may inhibit tumor growth through apoptotic pathways, although detailed studies are still required to elucidate these mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : Its ability to bind to GPR-40 leads to enhanced insulin secretion and improved glucose homeostasis.

- Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis.

- Interaction with DNA : Potential intercalation into DNA could disrupt cellular replication processes, contributing to its anticancer effects.

Comparative Analysis

To better understand its biological activity, this compound can be compared with similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | GPR-40 agonist; anticancer potential | Receptor binding; apoptosis induction |

| Other phenolic acids | Antioxidant; anti-inflammatory | Free radical scavenging |

| Thiazole derivatives | Antimicrobial; anticancer | Enzyme inhibition; DNA interaction |

Research Findings

Recent studies have highlighted the significance of structural modifications on the biological activity of cyclobutane derivatives. For instance, variations in substituents on the phenyl ring can significantly alter binding affinity and efficacy as GPR-40 agonists .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid in academic research?

- Methodological Answer : A widely used approach involves condensation reactions with thiosemicarbazides and chloroacetic acid under reflux conditions in a DMF-acetic acid mixture. Sodium acetate acts as a base to facilitate cyclization, yielding thiazolidinone derivatives with the target compound as a precursor . Alternative routes may include functional group transformations (e.g., hydrolysis of nitriles or oxidation of alcohols) based on structurally analogous cyclobutane-carboxylic acids .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming cyclobutane ring geometry and hydroxyl group positioning. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight and fragmentation patterns. For metabolic studies, LC-MS/MS is preferred to track phase II metabolites like sulphated or glucuronidated derivatives .

Q. How does the hydroxyl group at the 4-position of the phenyl ring influence the compound’s reactivity?

- Methodological Answer : The phenolic -OH group enhances solubility in polar solvents (e.g., DMF/ethanol mixtures) and participates in hydrogen bonding, which can stabilize intermediates during synthesis. However, it may require protection (e.g., silylation or acetylation) in reactions involving strong acids or bases to prevent unwanted side reactions .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while avoiding column chromatography?

- Methodological Answer : A validated protocol for related cyclobutane-carboxylic acids involves sequential hydrolysis and oxidation steps under mild conditions (e.g., using aqueous HCl and sodium acetate) to minimize byproducts. Crystallization from DMF-ethanol mixtures can replace column purification, achieving >90% purity .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, solvent systems). Systematic comparison using standardized in vitro models (e.g., enzyme inhibition assays at pH 7.4) and orthogonal analytical methods (e.g., HPLC purity checks) can isolate confounding variables .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution at the cyclobutane ring and phenyl group, identifying sites prone to oxidative metabolism (e.g., CYP450-mediated dehydroxylation). Molecular docking studies with hepatic enzymes (e.g., UGTs) optimize substituents to hinder phase II metabolism .

Q. What in vitro models are suitable for tracking the metabolic fate of this compound?

- Methodological Answer : Incubation with human liver microsomes (HLMs) or hepatocyte cultures identifies primary metabolites. For phase II metabolism, recombinant sulfotransferases (SULTs) or UDP-glucuronosyltransferases (UGTs) can be used to confirm conjugation patterns. LC-MS/MS quantifies metabolites like 4-hydroxyphenylacetic acid, a common decarboxylation product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.